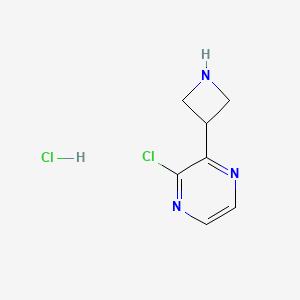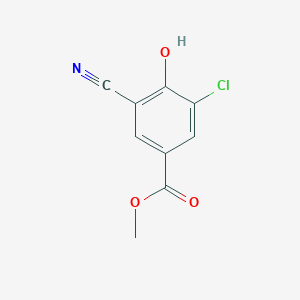
METHYL N,N-DIMETHYLAMINOACRYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N,N-dimethylaminoacrylate is an organic compound with the molecular formula C6H11NO2. It is a derivative of acrylate, where the acrylate group is substituted with a methyl group and an N,N-dimethylamino group. This compound is known for its reactivity and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl N,N-dimethylaminoacrylate can be synthesized through several methods. One common method involves the reaction of methyl acrylate with dimethylamine in the presence of a base. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the desired product .
Another method involves the use of radical polymerization techniques. For instance, cyanomethyl dodecyl trithiocarbonate, 2-hydroxyethyl acrylate, and a radical initiator such as azobisisobutyronitrile (AIBN) can be dissolved in methanol and heated to 60°C for several hours to achieve high conversion rates .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These processes utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of advanced catalysts and reaction monitoring systems ensures consistent product quality and minimizes by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N,N-dimethylaminoacrylate undergoes various chemical reactions, including:
Polymerization: This compound can participate in radical polymerization reactions to form polymers with specific properties.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Polymerization: Radical initiators (e.g., AIBN), solvents (e.g., methanol), elevated temperatures.
Substitution: Nucleophiles (e.g., halides), solvents (e.g., dichloromethane).
Major Products Formed
Hydrolysis: Carboxylic acids, dimethylamine.
Polymerization: Poly(this compound) and copolymers.
Substitution: Various substituted acrylates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl N,N-dimethylaminoacrylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl N,N-dimethylaminoacrylate primarily involves its reactivity as an acrylate derivative. The ester linkage and the N,N-dimethylamino group are key functional groups that participate in various chemical reactions. In polymerization reactions, the acrylate group undergoes radical polymerization to form long polymer chains. The N,N-dimethylamino group can interact with other molecules through hydrogen bonding and nucleophilic substitution, influencing the physical and chemical properties of the resulting polymers .
Comparación Con Compuestos Similares
Methyl N,N-dimethylaminoacrylate can be compared with other similar compounds, such as:
Methyl methacrylate: Both compounds are acrylate derivatives, but methyl methacrylate lacks the N,N-dimethylamino group, resulting in different reactivity and applications.
N,N-dimethylaminoethyl methacrylate: This compound is similar in structure but has an ethyl group instead of a methyl group, leading to variations in polymerization behavior and the properties of the resulting polymers.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to form various polymers make it a valuable tool in scientific research and industrial production.
Propiedades
Fórmula molecular |
C6H11NO2 |
|---|---|
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
methyl 3-(dimethylamino)prop-2-enoate |
InChI |
InChI=1S/C6H11NO2/c1-7(2)5-4-6(8)9-3/h4-5H,1-3H3 |
Clave InChI |
MVPDNJQLPITPIX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Furan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B8803363.png)





![3-[(2-Nitrophenyl)amino]propan-1-ol](/img/structure/B8803401.png)
![Ethyl n-[[5-methyl-2-(isopropyl)cyclohexyl]carbonyl]glycinate](/img/structure/B8803407.png)





